molecular formula C7H4F3IO2 B8008039 5-Iodo-2-(trifluoromethoxy)phenol

5-Iodo-2-(trifluoromethoxy)phenol

Cat. No.: B8008039
M. Wt: 304.00 g/mol
InChI Key: WDKKUPAXFNQAKH-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3IO2 It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethoxy)phenol typically involves the introduction of the iodine and trifluoromethoxy groups onto a phenol ring. One common method is through the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent. The trifluoromethoxy group can be introduced using trifluoromethyl ethers as starting materials, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-(trifluoromethoxy)phenol: Similar structure but with different substitution pattern.

    5-Bromo-2-(trifluoromethoxy)phenol: Bromine atom instead of iodine.

    5-Iodo-2-(methoxy)phenol: Methoxy group instead of trifluoromethoxy.

Uniqueness

5-Iodo-2-(trifluoromethoxy)phenol is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the iodine atom provides opportunities for further functionalization through halogen bonding and substitution reactions.

Properties

IUPAC Name

5-iodo-2-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO2/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKKUPAXFNQAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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